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Compound Name: 6-Methyl-4-nitropicolinic acid

Cat. No.: B1589157 Get Quote

An Application Guide to 6-Methyl-4-nitropicolinic Acid in Organic Synthesis

Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug

development professionals on the use of 6-Methyl-4-nitropicolinic acid (6M4NPA). It explores

the compound's synthesis, key reactions, and applications, with a focus on the underlying

chemical principles and practical laboratory protocols.

Introduction: A Multifunctional Heterocyclic
Intermediate
6-Methyl-4-nitropicolinic acid, with the CAS Number 30235-16-6, is a highly functionalized

pyridine derivative that serves as a valuable building block in modern organic synthesis.[1] Its

structure is characterized by a pyridine ring substituted with three distinct functional groups: a

carboxylic acid at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-

position.[1] This unique arrangement of electron-donating (methyl) and electron-withdrawing

(nitro, carboxyl) groups imparts a specific electronic and steric profile, making it a versatile

precursor for more complex molecules and a subject of interest in mechanistic studies.[1][2]

The pyridine nitrogen and the adjacent carboxylic acid group can act in concert as a bidentate

chelating agent, allowing 6M4NPA to form stable complexes with various metal ions.[1][2] This

property is crucial for its application in coordination chemistry and catalysis. Furthermore, each

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1589157?utm_src=pdf-interest
https://www.benchchem.com/product/b1589157?utm_src=pdf-body
https://www.benchchem.com/product/b1589157?utm_src=pdf-body
https://www.benchchem.com/product/b1589157?utm_src=pdf-body
https://www.benchchem.com/product/b1589157
https://www.benchchem.com/product/b1589157
https://www.benchchem.com/product/b1589157
https://www.benchchem.com/product/b184353
https://www.benchchem.com/product/b1589157
https://www.benchchem.com/product/b184353
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


functional group offers a handle for selective chemical transformations, opening pathways to a

diverse range of substituted heterocyclic compounds.

Physicochemical Properties
A summary of the key physical and chemical properties of 6-Methyl-4-nitropicolinic acid is

provided below.

Property Value Reference

IUPAC Name
6-Methyl-4-nitropyridine-2-

carboxylic acid
[1]

CAS Number 30235-16-6 [1]

Molecular Formula C₇H₆N₂O₄ [1]

Molecular Weight 182.13 g/mol [1]

Appearance
Beige to light yellow crystalline

solid
[1]

Melting Point 172–175°C [1]

Boiling Point 378.0 ± 42.0 °C (Predicted) [3]

Density 1.477 ± 0.06 g/cm³ (Predicted) [3]

pKa 2.95 ± 0.10 (Predicted) [3]

Solubility
Soluble in methanol, DMSO;

insoluble in water.
[1][2]

Essential Safety and Handling
Proper handling of 6-Methyl-4-nitropicolinic acid is critical to ensure laboratory safety. The

compound is an irritant and requires careful management.

Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, a lab

coat, and safety goggles or a face shield to prevent skin and eye contact.[1][4]
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Ventilation: All handling, weighing, and reactions should be performed inside a certified

chemical fume hood to avoid inhalation of dust or vapors.[1][4]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated

area. Keep it away from incompatible materials such as strong oxidizing agents.[1][5]

First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. For

eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical

attention.[1][4]

GHS Hazard Information
Hazard Class Statement

Skin Irritation H315: Causes skin irritation.[4]

Eye Irritation H319: Causes serious eye irritation.[4]

Synthesis of 6-Methyl-4-nitropicolinic Acid
The synthesis of 6M4NPA is not trivial and typically involves multi-step procedures starting from

simpler pyridine derivatives. One documented method involves the oxidation of a pre-

functionalized pyridine ring.

Protocol 1: Oxidation of 2-Bromo-6-methyl-4-
nitropyridine
This protocol demonstrates the synthesis of 6M4NPA via the oxidation of a brominated

precursor. The rationale behind this approach is that the bromo group at the 2-position can be

effectively replaced by a carboxylic acid function through oxidation. Chromium(VI) oxide in

concentrated sulfuric acid is a powerful oxidizing agent capable of this transformation.

Causality: The strong acidic medium (H₂SO₄) protonates the pyridine nitrogen, making the ring

more resistant to oxidation, while the chromium trioxide selectively targets the carbon-bromine

bond, leading to the desired carboxylic acid. Temperature control is crucial; initial cooling

prevents runaway reactions, while subsequent heating ensures the reaction goes to

completion.[1]
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Starting Material Reagents & Conditions Work-up & Purification
Final Product

2-Bromo-6-methyl-4-nitropyridine
in conc. H₂SO₄

1. Add CrO₃ at 0°C
2. Stir at RT, 4h

3. Heat to 70°C, 30 min

Oxidation 1. Quench with ice water
2. Precipitate at -20°C

3. Recrystallize (Water/Methanol)

Isolation 6-Methyl-4-nitropicolinic acidPurification

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6M4NPA via oxidation.

Step-by-Step Methodology:

Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-

bromo-6-methyl-4-nitropyridine (2.07 mmol) in concentrated sulfuric acid.[1]

Oxidation: While maintaining the temperature at 0°C, slowly add chromium(VI) oxide (CrO₃,

8.28 mmol). Caution: CrO₃ is highly toxic and a strong oxidant.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

Heating: Heat the reaction mixture to 70°C for 30 minutes to ensure the reaction is complete.

[1]

Precipitation: Cool the mixture back to room temperature and then carefully pour it over a

beaker of ice water. The product will begin to crystallize.

Isolation: Allow the mixture to stand at -20°C overnight to maximize precipitation. Collect the

resulting beige crystals by vacuum filtration.

Purification: Recrystallize the crude product from a mixture of water and methanol to yield

pure 6-Methyl-4-nitropicolinic acid.[1]

Key Applications in Organic Synthesis
The true utility of 6M4NPA lies in the selective transformations of its functional groups,

providing access to a wide array of substituted pyridines.
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The Nitro Group: A Gateway to Amines
The nitro group is a versatile functional group primarily used as a precursor to an amino group.

The resulting 6-methyl-4-aminopicolinic acid is a valuable intermediate for pharmaceuticals and

functional materials. Catalytic hydrogenation is the most common and efficient method for this

transformation due to its clean reaction profile.[6]

Causality: A heterogeneous catalyst, typically palladium on carbon (Pd/C), adsorbs both the

substrate and hydrogen gas onto its surface. This proximity facilitates the transfer of hydrogen

atoms to the nitro group, reducing it sequentially to nitroso, hydroxylamino, and finally the

amino group, with water as the only byproduct.

Reaction Scheme

6M4NPA 6-Methyl-4-aminopicolinic acid

  H₂ (g), Pd/C
  Solvent (e.g., EtOH)

  RT, atmospheric pressure

Click to download full resolution via product page

Caption: Reduction of 6M4NPA to its corresponding amine.

Protocol 2: Catalytic Hydrogenation of 6M4NPA

Setup: To a solution of 6-Methyl-4-nitropicolinic acid (1.0 mmol) in a suitable solvent like

ethanol or acetic acid in a round-bottom flask, add a catalytic amount of 10% Palladium on

Carbon (Pd/C) (typically 5-10 mol%).[7]

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This can

be done using a hydrogen-filled balloon for reactions at atmospheric pressure or in a Parr

shaker for higher pressures.

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress

by thin-layer chromatography (TLC) or HPLC.
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Filtration: Once the reaction is complete (disappearance of starting material), carefully filter

the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be

pyrophoric when dry; do not allow the filter cake to dry completely in the air.

Isolation: Remove the solvent from the filtrate under reduced pressure to yield 6-methyl-4-

aminopicolinic acid, which can be further purified by recrystallization if necessary.

The Carboxylic Acid Group: Decarboxylation and
Derivatization
The carboxylic acid group is another key reactive site. Its decarboxylation has been a subject

of mechanistic studies, where the electronic effects of the methyl and nitro groups on the

reaction rate are of significant interest.[1]

Mechanistic Insight: The decarboxylation of picolinic acids is thought to proceed through a

zwitterionic intermediate. The electron-withdrawing nitro group at the 4-position stabilizes the

negative charge that develops on the pyridine ring during the transition state, thereby

influencing the reaction kinetics.

6M4NPA

Zwitterionic Intermediate
(Proton transfer from COOH to N)

Equilibrium

Transition State
(C-C bond cleavage)

Rate-determining step

4-Nitro-6-methylpyridine + CO₂
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Caption: Simplified mechanism of 6M4NPA decarboxylation.

Beyond decarboxylation, the carboxylic acid can be readily converted to esters, amides, or acid

chlorides, providing further avenues for constructing complex molecules.

Coordination Chemistry: A Bidentate Ligand
As mentioned, 6M4NPA can act as a bidentate ligand, coordinating to metal centers through

the pyridine nitrogen and one of the carboxylate oxygens to form a stable five-membered ring.

[2] This has been demonstrated in the synthesis of cobalt complexes.[1] The electronic

properties of the ligand, modulated by the electron-donating methyl group and the electron-

withdrawing nitro group, directly influence the stability, geometry, and reactivity of the resulting

metal complex.[2]
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6M4NPA Ligand
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N
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Caption: Chelation of a metal ion by 6M4NPA.

Analytical Characterization
Confirming the identity and purity of 6M4NPA and its derivatives is essential. A multi-technique

approach is recommended.
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Analytical Technique
Expected Observations for
6M4NPA

Reference

¹H NMR

Aromatic protons typically

observed in the δ 8.5–9.0 ppm

range. A singlet for the methyl

group protons.

[1]

¹³C NMR

Carboxylic acid carbonyl

carbon signal around δ 170

ppm. Signals for aromatic

carbons and the methyl

carbon.

[1]

Mass Spectrometry

Electrospray Ionization (ESI) in

negative mode should show

the [M-H]⁻ ion at m/z 181.

[1]

Infrared (IR) Spec.

Characteristic absorption

bands for the C=O stretch of

the carboxylic acid (~1700-

1750 cm⁻¹), and

asymmetric/symmetric

stretches for the NO₂ group

(1300-1600 cm⁻¹).

[1]

Elemental Analysis

C, H, N, and O content should

be within ±0.4% of the

theoretical values for

C₇H₆N₂O₄.

[1]

Conclusion and Future Outlook
6-Methyl-4-nitropicolinic acid is more than just a chemical compound; it is a versatile tool for

synthetic chemists. Its well-defined reactive sites allow for predictable and selective

transformations, making it an ideal starting material for the synthesis of novel heterocyclic

structures. Its ability to act as a chelating ligand opens doors for applications in catalysis and

materials science. Future research may further exploit its unique electronic properties to
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develop new pharmaceuticals, functional materials, and bespoke catalysts for challenging

chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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